molecular formula C22H23NO B1398057 (2R)-1-[(Triphenylmethyl)amino]propan-2-ol CAS No. 871470-74-5

(2R)-1-[(Triphenylmethyl)amino]propan-2-ol

Cat. No.: B1398057
CAS No.: 871470-74-5
M. Wt: 317.4 g/mol
InChI Key: HLFBHJAUZWXFOY-GOSISDBHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2R)-1-[(Triphenylmethyl)amino]propan-2-ol: is an organic compound characterized by the presence of a triphenylmethyl group attached to an amino-propanol backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2R)-1-[(Triphenylmethyl)amino]propan-2-ol typically involves the reaction of triphenylmethyl chloride with (2R)-2-amino-1-propanol under basic conditions. The reaction proceeds via nucleophilic substitution, where the amino group of (2R)-2-amino-1-propanol attacks the triphenylmethyl chloride, resulting in the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography may be employed to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: (2R)-1-[(Triphenylmethyl)amino]propan-2-ol can undergo oxidation reactions to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form secondary amines or alcohols.

    Substitution: It can participate in nucleophilic substitution reactions, where the triphenylmethyl group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as halides, amines, or thiols can be used under basic or acidic conditions.

Major Products:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of secondary amines or alcohols.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: (2R)-1-[(Triphenylmethyl)amino]propan-2-ol is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and pharmaceuticals.

Biology: In biological research, this compound may be used as a chiral auxiliary or as a ligand in the study of enzyme-substrate interactions.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (2R)-1-[(Triphenylmethyl)amino]propan-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The triphenylmethyl group may enhance the compound’s binding affinity to these targets, leading to modulation of their activity. The exact pathways and molecular targets involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

    (2S)-1-[(Triphenylmethyl)amino]propan-2-ol: The enantiomer of the compound with similar structural features but different stereochemistry.

    Triphenylmethyl derivatives: Compounds with the triphenylmethyl group attached to different functional groups or backbones.

Uniqueness: (2R)-1-[(Triphenylmethyl)amino]propan-2-ol is unique due to its specific stereochemistry and the presence of the triphenylmethyl group, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in various research and industrial applications.

Properties

IUPAC Name

(2R)-1-(tritylamino)propan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23NO/c1-18(24)17-23-22(19-11-5-2-6-12-19,20-13-7-3-8-14-20)21-15-9-4-10-16-21/h2-16,18,23-24H,17H2,1H3/t18-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLFBHJAUZWXFOY-GOSISDBHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CNC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30732660
Record name (2R)-1-[(Triphenylmethyl)amino]propan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30732660
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

317.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

871470-74-5
Record name (2R)-1-[(Triphenylmethyl)amino]propan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30732660
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2R)-1-[(Triphenylmethyl)amino]propan-2-ol
Reactant of Route 2
Reactant of Route 2
(2R)-1-[(Triphenylmethyl)amino]propan-2-ol
Reactant of Route 3
Reactant of Route 3
(2R)-1-[(Triphenylmethyl)amino]propan-2-ol
Reactant of Route 4
Reactant of Route 4
(2R)-1-[(Triphenylmethyl)amino]propan-2-ol
Reactant of Route 5
Reactant of Route 5
(2R)-1-[(Triphenylmethyl)amino]propan-2-ol
Reactant of Route 6
Reactant of Route 6
(2R)-1-[(Triphenylmethyl)amino]propan-2-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.